molecular formula C19H21NO B8407299 1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine]

1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine]

Cat. No. B8407299
M. Wt: 279.4 g/mol
InChI Key: CMGBHCCDZXPUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine] is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine]

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C19H21NO/c1-20-13-11-19(12-14-20)17-10-6-5-9-16(17)18(21-19)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3

InChI Key

CMGBHCCDZXPUIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C3=CC=CC=C3C(O2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (-60°) stirred solution of 2-bromobenzhydryl methyl ether in 38 ml. of tetrahydrofuran and 14 ml. of hexane is slowly added 53 ml. of 2.1 M n-butyllithium in hexane. After 2 hours, a solution of 10.7 g. of 1-methyl-4-piperidone in 15 ml. of tetrahydrofuran is added dropwise, and the suspension is stirred at -60° for 3 hours and at room temperature for 15 hours. Ice and water are added and the mixture is extracted with chloroform. The chloroform solution is dried over sodium sulfate and concentrated to a mixture of 4-hydroxy-4-(α-methoxy-α-phenyl-2-tolyl)-1-methylpiperidine and benzhydrol methyl ether. This oil is heated under reflux for 30 minutes if 240 ml. of acetic acid containing 60 ml. of hydrochloric acid. Dilution with water and addition of excess sodium hydroxide effects precipitation of a solid. Recrystallization from hexane provides 1,3-dihydro-1'-methyl-3-phenylspiro[isobenzofuran-1,4'-piperidine], m.p. 123°-124°.
Name
2-bromobenzhydryl methyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.